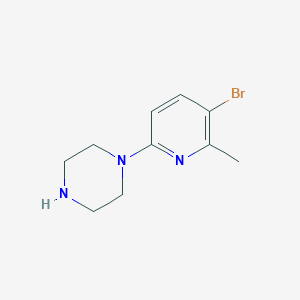

1-(5-Bromo-6-methylpyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-8-9(11)2-3-10(13-8)14-6-4-12-5-7-14/h2-3,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZFOQCCRVDXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCNCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Characterization and Molecular Mechanism Elucidation of 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine

In Vitro Receptor Binding Affinity and Selectivity Profiling of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine

No publicly available data exists detailing the binding affinity or selectivity of this compound for any biological receptors.

G Protein-Coupled Receptors (GPCRs) Interaction Studies

Information regarding the interaction of this compound with G Protein-Coupled Receptors, including any potential agonistic or antagonistic activity, is not available in the public domain. Consequently, a data table of binding affinities (Kᵢ) or functional activities (EC₅₀, IC₅₀) cannot be generated.

Ion Channel Modulation Assays

There are no published studies on the effects of this compound on the function of various ion channels. Therefore, its potential as an ion channel modulator remains uncharacterized. A data table summarizing its effects on different ion channels cannot be provided.

Neurotransmitter Transporter Binding and Reuptake Inhibition Studies

The affinity of this compound for neurotransmitter transporters (e.g., for serotonin (B10506), dopamine (B1211576), or norepinephrine) and its capacity to inhibit their reuptake mechanisms have not been reported in the scientific literature. A data table of its binding (Kᵢ) or inhibition (IC₅₀) values is therefore unavailable.

Enzyme Inhibition and Activation Assays with this compound

No data has been published regarding the ability of this compound to inhibit or activate any enzymes. Its enzymatic activity profile is currently unknown. A data table of its inhibitory or activation constants (IC₅₀, Kᵢ, EC₅₀) for various enzymes cannot be compiled.

Cellular Functional Assays and Downstream Signaling Pathway Elucidation

There is no information available from cellular-based assays to describe the functional activity of this compound or its effects on downstream signaling pathways.

Cyclic AMP (cAMP) Modulation Studies

Studies detailing the impact of this compound on intracellular levels of cyclic AMP (cAMP) have not been made public. It is therefore unknown whether this compound stimulates or inhibits cAMP production. A data table illustrating its potency and efficacy in cAMP modulation assays is not available.

Intracellular Calcium Mobilization Assays

There is no publicly available data from intracellular calcium mobilization assays for this compound. Such assays are crucial for determining if a compound interacts with G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium stores. The methodology for these assays typically involves loading cells expressing a target receptor with a calcium-sensitive fluorescent dye and then measuring the change in fluorescence upon application of the compound. Without experimental results, the effect of this compound on this critical signaling pathway is unknown.

Receptor Internalization and Desensitization Studies

Information regarding receptor internalization and desensitization studies for this compound is not available in the public domain. These studies are essential for understanding the long-term effects of a compound on its target receptor. They help to determine whether prolonged exposure to the compound leads to a decrease in receptor responsiveness (desensitization) and the physical removal of receptors from the cell surface (internalization). The lack of such data means the potential for tachyphylaxis or tolerance development with this compound has not been characterized.

Gene Expression Profiling in Response to this compound

No studies detailing gene expression profiling in response to treatment with this compound have been published. Gene expression profiling, often conducted using techniques like microarray or RNA-sequencing, provides a broad overview of the cellular pathways modulated by a compound. This information is valuable for identifying the molecular mechanisms of action and potential off-target effects. Without this data, the broader cellular impact of this compound remains unelucidated.

Preclinical In Vitro Efficacy in Relevant Cell-Based Models of Disease

There is a lack of published preclinical data on the in vitro efficacy of this compound in any relevant cell-based models of disease. Such studies are fundamental to the drug discovery process, as they provide the initial evidence of a compound's potential therapeutic utility. These experiments typically involve treating cultured cells that mimic a particular disease state with the compound and measuring a relevant biological endpoint. The absence of this information means there is currently no scientific evidence to support the efficacy of this compound for any specific disease.

Target Engagement and Occupancy Studies in Preclinical Biological Systems

Publicly accessible data on target engagement and occupancy studies for this compound in preclinical biological systems could not be found. These studies are critical for confirming that a compound binds to its intended molecular target in a living system and for determining the extent of this binding at different concentrations. Techniques such as positron emission tomography (PET) or biochemical assays on tissues from treated animals are often used. Without this information, it is not possible to confirm that this compound interacts with a specific target in a preclinical setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine Derivatives

Rational Design Principles for Structural Modification of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine

Systematic Modifications of the Piperazine (B1678402) Ring and their Pharmacological Impact

The piperazine ring, a common motif in many centrally active drugs, offers a versatile handle for structural modification. The secondary amine of the piperazine moiety is a key point for derivatization, allowing for the introduction of a wide array of substituents to explore the chemical space and modulate biological activity.

Studies on related arylpiperazine derivatives have consistently demonstrated that the nature of the substituent on the distal nitrogen of the piperazine ring profoundly influences receptor affinity and functional activity. For instance, in the context of G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, the introduction of various aryl, heteroaryl, alkyl, or aralkyl groups can lead to significant changes in binding potency and selectivity.

The size, shape, and electronic properties of these substituents are critical. Bulky aromatic groups can enhance affinity through favorable hydrophobic and π-π stacking interactions within the receptor binding pocket. The presence of hydrogen bond donors or acceptors on these substituents can also lead to specific interactions with key amino acid residues, further anchoring the ligand and influencing its pharmacological profile.

| Modification on Piperazine Nitrogen | General Pharmacological Impact | Potential Interactions |

| Small Alkyl Groups (e.g., Methyl, Ethyl) | Often maintains or slightly modifies activity. | Hydrophobic interactions. |

| Aryl or Heteroaryl Groups | Can significantly enhance affinity and selectivity. | π-π stacking, hydrophobic interactions, hydrogen bonding. |

| Aralkyl Groups (e.g., Benzyl) | May improve affinity and introduce additional interaction points. | Hydrophobic and potential aromatic interactions. |

| Functionalized Chains | Allows for fine-tuning of properties like solubility and metabolic stability. | Can introduce hydrogen bonding, ionic, or other polar interactions. |

Exploration of Substituent Effects on the Pyridine (B92270) Moiety (e.g., halogen, alkyl, heteroaryl substitutions)

The pyridine ring of the this compound scaffold is another critical area for structural modification. The electronic and steric properties of substituents on this ring can directly impact the molecule's interaction with its biological target.

Replacing the bromo or methyl groups with other halogens (e.g., chlorine, fluorine), various alkyl groups, or even entire heteroaryl rings can systematically alter the compound's electronic distribution, lipophilicity, and steric profile. For example, the introduction of electron-withdrawing groups can influence the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds. Conversely, electron-donating groups can modulate the electron density of the aromatic system, which may be crucial for certain receptor interactions.

The position of these substituents is also paramount. Modifications at different positions on the pyridine ring will orient the substituents into different regions of the binding pocket, leading to distinct pharmacological outcomes.

Investigation of the Role of Bromo and Methyl Groups in Ligand-Target Interactions

The specific bromo and methyl groups on the pyridine ring of the parent scaffold are not merely passive components; they play a crucial role in defining the molecule's intrinsic properties and its interaction with biological targets.

The methyl group at the 6-position is a small, lipophilic group that can engage in van der Waals interactions within a hydrophobic pocket of the target protein. Its steric bulk can also influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding. The position of the methyl group ortho to the piperazine linkage can induce a twist in the molecule, which might be a key conformational requirement for activity at certain receptors.

Synthetic Strategies for the Preparation of Comprehensive this compound Analogue Libraries

The systematic exploration of the SAR and SPR of the this compound scaffold necessitates the efficient synthesis of diverse analogue libraries. A common and effective synthetic approach involves the nucleophilic aromatic substitution (SNA_r) reaction between a suitably activated 2-halopyridine and piperazine or its derivatives.

For the synthesis of the core scaffold, 2,5-dibromo-6-methylpyridine can be reacted with piperazine. The greater reactivity of the halogen at the 2-position of the pyridine ring facilitates selective substitution. Subsequent derivatization of the secondary amine of the piperazine ring can then be achieved through various standard organic reactions such as reductive amination, acylation, or alkylation to introduce a wide range of substituents.

Alternatively, a convergent synthetic strategy can be employed where various N-substituted piperazines are reacted with the 2-halopyridine precursor. This approach is particularly useful for rapidly generating a library of analogues with diverse functionalities on the piperazine ring.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be utilized to introduce further diversity on the pyridine ring, for example, by replacing the bromo group with various aryl or heteroaryl moieties.

Comprehensive Biological Evaluation of Synthesized Analogues for SAR/SPR Derivation

To establish a clear understanding of the SAR and SPR, the synthesized analogues of this compound must undergo a comprehensive biological evaluation. This typically involves a tiered screening approach.

Initially, compounds are screened in primary in vitro binding assays to determine their affinity for the target of interest. For example, if the target is a specific receptor, radioligand binding assays are commonly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Analogues that demonstrate significant affinity in primary screening are then subjected to secondary assays to evaluate their functional activity (e.g., agonist, antagonist, or inverse agonist activity) and selectivity against a panel of related and unrelated targets. This selectivity profiling is crucial to identify compounds with a desirable therapeutic window and to minimize off-target effects.

Structure-property relationship studies are conducted in parallel to assess key physicochemical and pharmacokinetic properties such as solubility, lipophilicity (logP/logD), metabolic stability in liver microsomes, and cell permeability. These properties are critical for determining the drug-likeness of the compounds and their potential for in vivo efficacy.

The collective data from these biological and physicochemical evaluations are then used to build robust SAR and SPR models.

Elucidation of Key Pharmacophoric Features and Essential Substructures of the this compound Scaffold

Through the systematic analysis of SAR and SPR data, the key pharmacophoric features of the this compound scaffold can be elucidated. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity.

For this scaffold, the key pharmacophoric elements likely include:

A basic nitrogen atom within the piperazine ring, which is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the target protein.

The substituted pyridine ring acting as a key recognition element, with the bromo and methyl groups providing specific hydrophobic and potentially halogen-bonding interactions.

A variable substituent on the distal piperazine nitrogen , which occupies a specific region of the binding pocket and is critical for modulating affinity and selectivity.

Lead Optimization Strategies Guided by SAR and SPR Data for Enhanced Preclinical Efficacy

In a typical drug discovery project, once initial hits or a lead compound like this compound are identified, the subsequent phase of lead optimization is critical for developing a preclinical candidate. This process involves iterative cycles of chemical synthesis and biological testing to improve the compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The strategies employed are guided by the structure-activity relationship (SAR) and structure-property relationship (SPR) data generated from newly synthesized analogs.

A primary goal of lead optimization is to enhance the compound's interaction with its biological target. This is often achieved by exploring modifications at various positions of the lead molecule. For the this compound scaffold, key areas for modification would include the piperazine ring, the methyl group on the pyridine ring, and the bromo substituent.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

| Compound ID | R1 (Piperazine N4-substituent) | R2 (Pyridine C6-substituent) | R3 (Pyridine C5-substituent) | Target Affinity (IC50, nM) |

| Lead-1 | H | -CH3 | -Br | 500 |

| LO-1a | -CH3 | -CH3 | -Br | 250 |

| LO-1b | -CH2CH3 | -CH3 | -Br | 150 |

| LO-1c | -Cyclopropyl | -CH3 | -Br | 80 |

| LO-2a | H | -CF3 | -Br | 700 |

| LO-3a | H | -CH3 | -Cl | 450 |

| LO-3b | H | -CH3 | -CN | 300 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in medicinal chemistry programs for similar scaffolds.

For instance, substitution at the N4 position of the piperazine ring is a common strategy to modulate potency and physicochemical properties. Small alkyl groups, such as methyl or ethyl, might be introduced to probe for favorable interactions in the target's binding pocket. More complex groups, including cyclic or aromatic moieties, could also be explored to enhance binding affinity through additional hydrophobic or pi-stacking interactions.

Simultaneously, the properties of the molecule that affect its absorption, distribution, metabolism, and excretion (ADME) profile are optimized. This involves fine-tuning lipophilicity (logP), aqueous solubility, and metabolic stability. The SPR data from these modifications would guide the design of compounds with improved oral bioavailability and a suitable half-life.

Table 2: Hypothetical Structure-Property Relationship (SPR) of this compound Derivatives

| Compound ID | R1 (Piperazine N4-substituent) | Lipophilicity (clogP) | Aqueous Solubility (µM) | Metabolic Stability (t1/2 in microsomes, min) |

| Lead-1 | H | 2.8 | 150 | 25 |

| LO-1b | -CH2CH3 | 3.2 | 100 | 45 |

| LO-1c | -Cyclopropyl | 3.1 | 120 | 60 |

| LO-3b | H (with -CN at C5) | 2.5 | 200 | 35 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in medicinal chemistry programs for similar scaffolds.

For example, replacing the bromo group with other halogens or a cyano group could alter the electronic properties and metabolic stability of the pyridine ring. Similarly, modifications of the methyl group, such as replacement with a trifluoromethyl group, could impact both potency and metabolic stability.

Computational Chemistry and Molecular Modeling Approaches for 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine

Molecular Docking and Ligand-Protein Interaction Studies of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine with Predicted Molecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity or score. nih.govnih.gov For this compound, docking studies are crucial for identifying potential protein targets and understanding the structural basis of its activity. Given the prevalence of the pyridinylpiperazine core in ligands for neurotransmitter receptors, plausible targets include sigma receptors (S1R and S2R) and histamine (B1213489) receptors (H3R), which have been explored for related compounds. nih.govnih.gov

In a hypothetical docking study against the sigma-1 receptor (S1R), the piperazine (B1678402) nitrogen atom would likely act as a key positive ionizable feature, forming a crucial salt bridge or hydrogen bond with acidic residues like ASP126 or GLU172 in the binding pocket. nih.gov The substituted pyridine (B92270) ring would be positioned to form hydrophobic and aromatic interactions. Specifically:

The pyridine ring: Could engage in π-π stacking interactions with aromatic residues such as TYR103 or PHE107.

The 6-methyl group: Is expected to fit into a small hydrophobic pocket, contributing to binding affinity through van der Waals forces.

The 5-bromo substituent: May form halogen bonds with backbone carbonyls or other electron-rich atoms, a specific and directional interaction that can enhance binding affinity and selectivity.

| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction | Predicted Contribution |

|---|---|---|---|

| Piperazine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | Ionic Bond / Hydrogen Bond | Major affinity driver |

| Pyridine Ring | Tyrosine, Phenylalanine | π-π Stacking / Aromatic | Stabilizes binding orientation |

| Methyl Group | Leucine, Valine, Alanine | Hydrophobic / Van der Waals | Enhances affinity |

| Bromo Substituent | Backbone Carbonyl Oxygen | Halogen Bond | Improves selectivity and affinity |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR), through methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides contour maps that visualize where modifications to a molecule's steric, electrostatic, hydrophobic, and hydrogen-bonding properties might enhance activity. nih.govnih.gov

For a series of analogues of this compound, a 3D-QSAR study would involve aligning the structures based on the common pyridinylpiperazine core. mdpi.com The resulting CoMFA and CoMSIA models would likely highlight several key structural features:

Steric Fields (CoMFA/CoMSIA): A sterically favored region (typically green contours) would likely appear near the 6-position of the pyridine ring, indicating that small, non-bulky groups like the existing methyl group are beneficial for activity. Conversely, a sterically disfavored region (yellow contours) might be present elsewhere, guiding against the introduction of larger substituents.

Electrostatic Fields (CoMFA/CoMSIA): An electropositive favored region (blue contours) would be expected around the distal nitrogen of the piperazine ring, confirming the importance of a positive charge for receptor interaction. An electronegative favored region (red contours) would likely encircle the 5-bromo substituent, suggesting that electron-withdrawing groups at this position are advantageous for activity.

A robust 3D-QSAR model for this series would yield statistically significant parameters, indicating good predictive power for designing new, more potent analogues. nih.gov

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates the internal predictive ability of the model. |

| Non-cross-validated Correlation Coefficient | r² | > 0.9 | Measures the goodness of fit of the model to the training set data. |

| Standard Error of Estimate | SEE | Low value | Indicates the precision of the predictions. |

| Optimal Number of Components | N | 2-6 | Represents the number of latent variables used to build the model. |

| Predictive Correlation Coefficient | r²_pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

Pharmacophore Modeling and Virtual Screening for the Identification of Novel Chemical Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would likely consist of:

One Hydrogen Bond Acceptor (HBA) feature, corresponding to the pyridine nitrogen.

One Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature, representing the protonated distal nitrogen of the piperazine ring.

One Aromatic Ring (AR) feature for the pyridine ring.

One Hydrophobic (HY) feature associated with the methyl group.

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. mdpi.commdpi.com The screening process filters millions of compounds to identify those that match the pharmacophore's features and spatial constraints. nih.gov This technique is highly effective for "scaffold hopping," which aims to discover structurally novel compounds that retain the key interacting elements of the original ligand, potentially leading to molecules with improved properties or different intellectual property profiles. nih.gov

Molecular Dynamics Simulations to Investigate Binding Conformations, Stability, and Induced Fit Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-receptor complex would provide critical insights into:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period (e.g., 100 nanoseconds), the stability of the complex can be assessed. A stable RMSD plot indicates that the ligand remains securely in the binding pocket.

Interaction Persistence: MD simulations allow for the analysis of the durability of key interactions identified in docking, such as hydrogen bonds and salt bridges. Observing that a specific hydrogen bond is maintained for over 90% of the simulation time confirms its importance for binding.

Induced Fit: The simulation can reveal conformational changes in the protein upon ligand binding, a phenomenon known as induced fit. nih.gov This adaptability of the binding pocket can be crucial for achieving high-affinity binding and is not always captured by rigid docking methods. nih.gov

In Silico Prediction of Preclinical Pharmacokinetic Properties to Guide Analogue Prioritization

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures in drug development. nih.govtechnologynetworks.com In silico tools can reliably predict these properties for this compound, providing a comprehensive pharmacokinetic profile. nih.govresearchgate.netnih.gov These predictions help prioritize which analogues are most likely to have favorable drug-like characteristics. mdpi.com

| Property Category | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 270.16 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Good balance for permeability and solubility | |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) | |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) | |

| Topological Polar Surface Area (TPSA) | ~35-40 Ų | Suggests good potential for oral bioavailability and CNS penetration (< 90 Ų) | |

| Absorption | Aqueous Solubility (logS) | Moderately Soluble | Sufficient for dissolution in the GI tract. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. semanticscholar.org | |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Suitable for targeting CNS receptors. |

| P-glycoprotein (P-gp) Substrate | No | Low risk of being actively effluxed from the CNS. | |

| Metabolism | CYP450 2D6 Inhibitor | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Possible Inhibitor | Potential for drug-drug interactions. |

Preclinical Efficacy and Pharmacodynamics of 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine in in Vivo Disease Models

Selection and Justification of Relevant Animal Models for Preclinical Efficacy Evaluation

No information is available in the public domain regarding the selection and justification of animal models for the preclinical evaluation of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine.

Assessment of this compound in Specific Disease Models (e.g., neurological, inflammatory, metabolic)

There are no published studies detailing the assessment of this compound in any specific in vivo disease models.

Mechanistic Efficacy Studies in Animal Models to Confirm Target Engagement and Pathway Modulation

Mechanistic studies in animal models to confirm the target engagement and pathway modulation of this compound have not been reported in the scientific literature.

Comparative Efficacy of this compound with Established Preclinical Reference Compounds

No data is available that compares the in vivo efficacy of this compound with any established preclinical reference compounds.

Biomarker Identification and Validation in Preclinical Models to Monitor Therapeutic Response

There are no reports on the identification or validation of biomarkers in preclinical models to monitor the therapeutic response to this compound.

Advanced Mechanistic Elucidation and Systems Biology Approaches for 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine Action

Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) to Uncover Global Cellular and Tissue Responses

There are no publicly accessible studies that have employed transcriptomic, proteomic, or metabolomic analyses to investigate the global cellular and tissue responses to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine. Research in this area would typically involve treating cell cultures or preclinical models with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolic profiles (metabolomics) to understand its mechanism of action on a systemic level. The absence of such data means that the broader biological impact and pathways modulated by this compound remain uncharacterized.

High-Throughput Screening and Chemoproteomics for Identification of Novel Binding Partners and Off-Targets (Preclinical)

Information regarding the use of high-throughput screening (HTS) or chemoproteomics to identify the molecular targets of this compound is not available in the scientific literature. HTS campaigns would be essential for screening large libraries of compounds to identify initial hits or to characterize the activity of this specific compound against a panel of targets. Furthermore, chemoproteomic techniques, such as affinity chromatography coupled with mass spectrometry, have not been reported for this compound, leaving its direct binding partners and potential off-targets within the proteome unknown.

Application of Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation Studies in Cell Lines

There are no published reports detailing the use of gene-editing technologies like CRISPR/Cas9 to validate the biological targets of this compound. This type of research is crucial for confirming whether the engagement of a specific protein (a putative target) by the compound is responsible for a measured biological effect. Such studies would involve creating knockout or knock-in cell lines for the proposed target and assessing whether the cellular response to the compound is altered, thereby confirming the target's role in the compound's mechanism of action.

Advanced Imaging Techniques (e.g., Autoradiography, PET/SPECT Ligand Development) for In Vivo Target Engagement in Preclinical Species

The development and application of advanced imaging techniques to study this compound in vivo have not been described in the available literature. The synthesis of a radiolabeled version of this compound would be a prerequisite for techniques such as autoradiography to visualize its distribution in tissues, or for development as a Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) ligand. These methods are invaluable for confirming that a compound reaches and binds to its intended target in a living organism, a critical step in preclinical drug development. The lack of such research indicates that the in vivo target engagement and pharmacokinetic properties of this compound have not been publicly characterized using these advanced imaging modalities.

Future Research Directions and Translational Perspectives for 1 5 Bromo 6 Methylpyridin 2 Yl Piperazine

Identification of Novel Preclinical Therapeutic Applications and Disease Indications

While the primary application of the 1-(5-bromo-6-methylpyridin-2-yl)piperazine scaffold is as an efflux pump inhibitor (EPI) for multidrug-resistant bacterial infections, the broader chemical class of piperazine (B1678402) derivatives is known for a wide range of biological activities. oup.comresearchgate.netmdpi.com Future research should aim to unlock the full therapeutic potential of this specific compound and its analogues beyond AMR.

Expansion within Antimicrobial Therapy : The inhibitory activity of pyridylpiperazines has been demonstrated against the efflux pumps of E. coli and K. pneumoniae, and has been evaluated against those in Acinetobacter baumannii. nih.govoup.com A key research direction is to screen these compounds against a wider panel of clinically relevant Gram-negative and Gram-positive pathogens. Furthermore, since efflux pumps can contribute to biofilm formation, investigating the potential of these compounds as anti-biofilm agents is a logical next step. acs.org

Antifungal and Antiparasitic Potential : The piperazine nucleus is a common feature in various antimicrobial agents. researchgate.net Systematic screening of this compound and its derivatives against pathogenic fungi and parasites could uncover novel therapeutic indications.

Oncology : Many piperazine-containing molecules exhibit anticancer properties. researchgate.net Research could explore the antiproliferative activity of this compound against various cancer cell lines. Mechanistic studies would be necessary to determine if the activity is related to known cancer pathways or novel targets.

Central Nervous System (CNS) Disorders : Piperazine derivatives are well-represented among drugs targeting the CNS. nih.gov Preliminary in silico and in vitro screening for activity against CNS targets, such as neurotransmitter receptors and enzymes implicated in neurodegenerative diseases, could open new avenues for development.

Design and Synthesis of Next-Generation this compound Derivatives with Optimized Preclinical Profiles

Rational drug design and medicinal chemistry are central to evolving the lead compound this compound into a clinical candidate. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are critical for this optimization. Research has demonstrated that modifications at three specific points on the pyridine (B92270) core of the pyridylpiperazine scaffold can significantly improve both potency and pharmacokinetic profiles. nih.gov One successful strategy involved the introduction of a primary amine to the pyridine core using different chemical linkers, which led to improved antibiotic-boosting effects. nih.gov This enhancement was attributed to the formation of new interactions with distal acidic residues within the AcrB binding pocket. nih.gov

The optimization process aims to achieve a balance between efficacy and drug-like properties, as exemplified by the development of the advanced analogue BDM91288, which was selected for in vivo studies due to its favorable metabolic stability and physicochemical characteristics. nih.govembopress.org

Below is a data table illustrating the impact of chemical modifications on the activity of pyridylpiperazine analogues.

| Compound | Modification from Parent Scaffold | EC₅₀ (µM) for Antibiotic Potentiation | Microsomal Stability (CLᵢₙₜ in µL/min/mg) | Rationale/Outcome |

| BDM88855 (1) | Quinoline core | Not specified | 59 | Initial lead with suboptimal metabolic stability for in vivo studies. nih.gov |

| Compound 29 (BDM91270) | Ester-based linker with primary amine on pyridine | Improved potency | Not specified | Enhanced antibiotic boosting through new interactions with AcrB. nih.gov |

| Compound 44 (BDM91514) | Oxadiazole-based linker with primary amine on pyridine | Improved potency | Favorable stability | Lead compound with good physicochemical properties and suitable plasma/microsomal stability. nih.gov |

| BDM91288 | Optimized pyridylpiperazine | Not specified | Optimized | Selected for in vivo proof-of-concept due to favorable drug-like properties. nih.gov |

EC₅₀: Half maximal effective concentration. CLᵢₙₜ: Intrinsic clearance.

Future synthetic efforts will likely focus on:

Exploring Diverse Substituents : Investigating a wider range of chemical groups at the bromine and methyl positions to fine-tune activity and properties.

Bioisosteric Replacement : Replacing the piperazine ring with other nitrogen-containing heterocycles to modulate basicity, lipophilicity, and target engagement.

Prodrug Strategies : Designing prodrugs to improve oral bioavailability or targeted delivery to the site of infection.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of pyridylpiperazine derivatives. researchgate.net

De Novo Design : Generative AI models can design novel molecular structures based on the pyridylpiperazine scaffold, optimized for desired properties such as high binding affinity to efflux pumps, good permeability, and low predicted toxicity. These models can explore a vast chemical space more efficiently than traditional methods. youtube.com

Predictive Modeling : ML algorithms can be trained on existing experimental data to build models that predict the biological activity and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new, unsynthesized analogues. youtube.com This in silico screening prioritizes the most promising compounds for synthesis, saving time and resources. For example, ML models can be specifically trained to predict a molecule's ability to permeate bacterial membranes, avoid efflux, and engage the target all at once. youtube.com

Mechanism of Action Elucidation : AI can analyze complex biological data (e.g., from transcriptomics or proteomics) to identify patterns and help elucidate the mechanism of action of novel compounds or predict potential off-target effects. youtube.com

Development of Advanced In Vitro and In Vivo Preclinical Models for Enhanced Predictive Power

To improve the translation of preclinical findings to clinical success, more sophisticated and predictive models are required.

Advanced In Vitro Systems :

Engineered Bacterial Strains : Utilizing a panel of bacterial strains that overexpress different clinically relevant RND efflux pumps to better characterize the spectrum of activity of new EPIs.

Biofilm Models : Developing and employing robust in vitro models that mimic the complex, three-dimensional structure of bacterial biofilms to evaluate the efficacy of compounds in this highly resistant state. youtube.com

Advanced In Vivo Models :

Refined Animal Models of Infection : While murine lung infection models are currently used, developing other models such as thigh infection, sepsis, or urinary tract infection models can provide a broader understanding of a compound's efficacy. nih.govnih.gov The use of persistently neutropenic rabbit or pig models can allow for longer-term studies that more closely mimic complex human infections. asm.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrating detailed PK/PD analysis to optimize dosing regimens and predict therapeutic success in humans is crucial. embopress.org

Non-Invasive Imaging : Employing advanced imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in animal models can provide real-time, longitudinal data on drug distribution, target engagement, and infection clearance, offering deeper insights than traditional endpoint measurements. bruker.comitnonline.com

Collaborative Research Opportunities and Strategic Partnerships in the Pyridylpiperazine Research Field

The immense challenge of AMR and the economic difficulties in antibiotic development have necessitated a highly collaborative global research environment. stjude.orgmerck.com Advancing pyridylpiperazine research will depend on forging strategic partnerships.

Public-Private Partnerships (PPPs) : Engaging with PPPs like CARB-X (Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator) and the AMR Action Fund can provide non-dilutive funding, scientific expertise, and business support to accelerate early-stage R&D. merck.comnih.govchemistryworld.com

Academic-Industry Collaborations : Partnerships between academic labs, which often drive initial discovery, and pharmaceutical companies, which have the resources for later-stage development and clinical trials, are essential. stjude.org These collaborations bridge the gap from promising lead compound to marketable drug.

International Consortia : Joining international research networks such as the Global Antibiotic Research and Development Partnership (GARDP) or the Joint Programming Initiative on Antimicrobial Resistance (JPIAMR) can facilitate data sharing, access to specialized platforms, and participation in multicenter preclinical and clinical studies. globalamrhub.orgnih.govgardp.org These organizations work to coordinate global efforts and ensure that new treatments are developed and made accessible where they are needed most.

By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapies to address critical unmet medical needs.

Q & A

Q. What are the key structural features of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, and how do they influence reactivity?

The compound comprises a piperazine ring linked to a pyridine moiety substituted with bromine (Br) and methyl (CH₃) groups at positions 5 and 6, respectively. The bromine atom enhances electrophilic substitution reactivity, while the methyl group introduces steric effects that may influence regioselectivity in reactions. Piperazine’s basicity (pKa ~9.8) facilitates protonation under acidic conditions, making it a versatile intermediate for functionalization .

Methodological Insight : To confirm structural integrity, use techniques like ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) . For reactivity studies, monitor bromine displacement via nucleophilic aromatic substitution (e.g., with amines or thiols) under catalytic conditions (e.g., CuI) .

Q. What are the optimal synthetic routes for this compound?

A common approach involves:

Suzuki-Miyaura Coupling : React 5-bromo-6-methylpyridine-2-boronic acid with 1-piperazine under Pd catalysis.

Buchwald-Hartwig Amination : Couple 2-chloro-5-bromo-6-methylpyridine with piperazine using Pd(dba)₂/Xantphos.

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Optimize reaction time and temperature (e.g., 80–100°C) to minimize dehalogenation byproducts .

Q. How does solubility impact experimental design for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cellular toxicity) .

Methodological Note : Use sonication or heating (40–50°C) to enhance dissolution. Confirm solubility empirically via UV-Vis spectroscopy at λmax ~260 nm (pyridine absorbance) .

Advanced Research Questions

Q. How can structural modifications to the piperazine ring alter biological activity?

Modifications include:

- N-Functionalization : Adding acyl (e.g., Boc, acetyl) or aryl groups (e.g., benzyl) to modulate lipophilicity and receptor binding.

- Ring Expansion/Contraction : Replacing piperazine with piperidine or morpholine to study steric/electronic effects on target engagement.

Case Study : Substituting the piperazine with a 2,2,2-trifluoroethyl group (as in ) increased metabolic stability in hepatocyte assays by reducing CYP450-mediated oxidation .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Impurity Profiles : Trace Pd residues from synthesis (e.g., ≤0.1% Pd) may artifactually inhibit enzymes. Mitigate via ICP-MS analysis and Pd scavengers (e.g., SiliaMetS Thiol).

- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects piperazine protonation. Standardize assays at pH 7.4 with LC-MS/MS validation of compound integrity .

Example : In serotonin receptor (5-HT) binding studies, discrepancies in IC₅₀ values were traced to residual DMSO (>0.5%) altering membrane fluidity .

Q. How can computational modeling predict interactions with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs (e.g., α1-adrenoceptors). Focus on the pyridine ring’s electrostatic interactions with Asp113 in the binding pocket.

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess piperazine flexibility and hydrogen-bonding stability .

Validation : Cross-reference with mutagenesis data (e.g., Ala-scanning of receptor residues) to confirm critical interaction sites .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct Formation : At scale, bromine displacement may yield 5-hydroxy-6-methylpyridin-2-yl derivatives. Monitor via HPLC-DAD (C18 column, 0.1% TFA/acetonitrile gradient).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.

Case Study : Pilot-scale synthesis (50 g) achieved 85% purity; further polishing via preparative HPLC increased purity to >98% .

Q. How do steric and electronic effects of the 6-methyl group influence regioselectivity?

The methyl group at position 6:

- Steric Effects : Hinders electrophilic attack at C6, directing reactions to C4 (e.g., nitration).

- Electronic Effects : Electron-donating CH₃ increases electron density at C3/C5, favoring nucleophilic substitution at C5.

Experimental Proof : X-ray crystallography (e.g., ) confirmed methyl orientation, while DFT calculations (B3LYP/6-31G*) correlated charge distribution with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.